(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride
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Overview
Description
(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting with the formation of the octahydrocyclopenta[c]pyrrole core. This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The trifluoromethyl group is then introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-2-(methylsulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Trifluoromethyl phenyl sulfone
Uniqueness
(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C14H17ClF3N |
---|---|
Molecular Weight |
291.74 g/mol |
IUPAC Name |
(3aR,6aS)-5-[2-(trifluoromethyl)phenyl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C14H16F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)9-5-10-7-18-8-11(10)6-9;/h1-4,9-11,18H,5-8H2;1H/t9?,10-,11+; |
InChI Key |
HFTQMWZRDXUWPP-VVJOLFOZSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1C3=CC=CC=C3C(F)(F)F.Cl |
Canonical SMILES |
C1C(CC2C1CNC2)C3=CC=CC=C3C(F)(F)F.Cl |
Origin of Product |
United States |
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